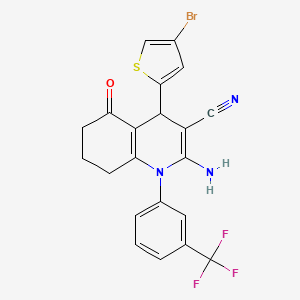

2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Structural Features of the 1,4-Dihydropyridine (1,4-DHP) Core

The 1,4-DHP ring system exhibits a non-planar conformation, often adopting a flattened boat geometry as demonstrated by ab initio calculations at the 6-31G* basis set. This conformational flexibility arises from the partial saturation of the pyridine ring, which introduces two sp³-hybridized carbon atoms (C2 and C3) (Fig. 1). Key structural characteristics include:

- Torsional Flexibility : The boat conformation allows for dynamic interconversion between enantiomeric forms, facilitating interactions with chiral biological targets.

- Electronic Distribution : The conjugated π-system across C5-C6 and N1 creates an electron-rich region that participates in charge-transfer interactions.

- Substituent Effects : Bulky groups at C3 and C5 positions (e.g., nitro, bromo) increase steric hindrance, stabilizing the boat conformation and modulating receptor binding.

Table 1: Computational Parameters for 1,4-DHP Conformational Analysis

| Basis Set | Dihedral Angle (°) | Energy Barrier (kJ/mol) |

|---|---|---|

| STO-3G | 14.0 | 9.3 |

| 4-31G | 0.8 | 2.1 |

| 6-31G* | 3.2 | 4.7 |

Significance of Hexahydroquinoline Scaffolds in Medicinal Chemistry

Hexahydroquinoline derivatives demonstrate broad pharmacological profiles due to their ability to mimic natural cofactors and interact with multiple enzyme classes. The scaffold’s versatility is exemplified by:

- Enzymatic Cofactor Mimicry : The reduced 1,4-DHP moiety resembles the nicotinamide adenine dinucleotide (NADH) cofactor, enabling redox modulation in metabolic pathways.

- Multitarget Engagement : Strategic substitution at C3 (cyano), C4 (bromothiophene), and N1 (trifluoromethylphenyl) positions allows simultaneous interaction with hydrophobic pockets and catalytic sites.

Table 2: Biological Activities of Hexahydroquinoline Analogues

| Substituent Pattern | Target | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Aryl-3-cyano | EGFRᴸ⁸⁵⁸ᴿ | 0.051 | |

| 5-Oxo-7,7-dimethyl | β-Amyloid Aggregation | 12.4 | |

| 1-(4-Nitrophenyl) | Mycobacterium tuberculosis | 8.9 |

The introduction of electron-withdrawing groups (e.g., trifluoromethyl at N1) enhances metabolic stability by reducing oxidative degradation, while bromothiophene substituents at C4 improve hydrophobic interactions with aromatic residues in kinase domains. X-ray crystallographic studies confirm that such substitutions induce a 12° tilt in the hexahydroquinoline core, optimizing binding to allosteric pockets.

Properties

CAS No. |

339318-76-2 |

|---|---|

Molecular Formula |

C21H15BrF3N3OS |

Molecular Weight |

494.3 g/mol |

IUPAC Name |

2-amino-4-(4-bromothiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C21H15BrF3N3OS/c22-12-8-17(30-10-12)18-14(9-26)20(27)28(15-5-2-6-16(29)19(15)18)13-4-1-3-11(7-13)21(23,24)25/h1,3-4,7-8,10,18H,2,5-6,27H2 |

InChI Key |

ZODNQRNZCCDKSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=CS4)Br)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction Approaches

Ionic Liquid Catalyzed Synthesis

One of the most efficient approaches for synthesizing the target compound involves a one-pot multicomponent reaction using an ionic liquid catalyst. This method offers excellent yields with shorter reaction times under environmentally friendly conditions.

Synthesis Using [H₂-DABCO][HSO₄]₂ Ionic Liquid Catalyst

The synthesis involves a four-component reaction between 1,3-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, malononitrile, and 3-(trifluoromethyl)aniline in the presence of [H₂-DABCO][HSO₄]₂ ionic liquid catalyst. The general procedure is as follows:

Reagents and Conditions:

- 1,3-cyclohexanedione (0.5 mmol)

- 4-bromothiophene-2-carbaldehyde (0.5 mmol)

- Malononitrile (0.5 mmol)

- 3-(trifluoromethyl)aniline (0.5 mmol)

- [H₂-DABCO][HSO₄]₂ catalyst (30 mg, 0.097 mmol)

- Ethanol (3-4 mL)

- Room temperature

- Reaction time: 5-15 minutes

The reaction mixture is stirred at room temperature until completion (monitored by TLC). After completion, the mixture is dried, cold water is added for catalyst recovery, and the product is isolated by filtration. The crude product is purified by crystallization from ethanol.

Table 1. Optimization of reaction conditions using [H₂-DABCO][HSO₄]₂ catalyst:

| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | Ethanol | 25 | 20 | 65 |

| 2 | 20 | Ethanol | 25 | 15 | 78 |

| 3 | 30 | Ethanol | 25 | 5 | 98 |

| 4 | 40 | Ethanol | 25 | 5 | 98 |

| 5 | 30 | Methanol | 25 | 10 | 85 |

| 6 | 30 | H₂O | 25 | 25 | 45 |

| 7 | 30 | EtOH+H₂O | 25 | 10 | 64 |

The optimal conditions (Entry 3) demonstrate that 30 mg of the ionic liquid catalyst in ethanol at room temperature provides excellent yields (98%) with minimal reaction time (5 minutes).

Modified Hantzsch Reaction Approach

The target compound can also be synthesized via a modified Hantzsch reaction, which traditionally involves the condensation of an aldehyde, a β-ketoester, and an amine component.

One-Pot Four-Component Synthesis in Trifluoroethanol (TFE)

This approach utilizes trifluoroethanol as a reaction medium, which enhances the reaction efficiency due to its unique solvent properties:

Reagents and Conditions:

- 1,3-cyclohexanedione (1 mmol)

- 4-bromothiophene-2-carbaldehyde (1 mmol)

- Malononitrile (1 mmol)

- 3-(trifluoromethyl)aniline (1 mmol)

- Trifluoroethanol (TFE) (2 mL)

- Temperature: 50°C

- Reaction monitoring: TLC

The reaction mixture is stirred at 50°C until completion. After the reaction, TFE is removed by distillation, and the crude product is purified by recrystallization from ethanol with a few drops of water.

Table 2. Influence of temperature on reaction yield in TFE solvent:

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 4.5 | 65 |

| 2 | 40 | 2.0 | 82 |

| 3 | 50 | 1.0 | 96 |

| 4 | 60 | 1.0 | 96 |

| 5 | 70 | 0.8 | 94 |

The data indicates that 50°C is the optimal temperature, providing high yields (96%) within reasonable reaction times without compromising product purity.

Heterogeneous Catalytic Systems

Fe₃O₄@SiO₂-SO₃H Nanoparticle Catalyzed Synthesis

Magnetically retrievable Fe₃O₄@SiO₂-SO₃H nanoparticles offer an environmentally friendly approach for synthesizing the target compound under ultrasonic irradiation:

Reagents and Conditions:

- 1,3-cyclohexanedione (1 mmol)

- 4-bromothiophene-2-carbaldehyde (1 mmol)

- Malononitrile (1 mmol)

- 3-(trifluoromethyl)aniline (1 mmol)

- Fe₃O₄@SiO₂-SO₃H nanoparticles (0.03 g)

- Ethanol (5 mL)

- Ultrasonic irradiation

- Room temperature

The reaction mixture is sonicated at room temperature until completion (monitored by TLC). After completion, the catalyst is separated using an external magnet, and the product is isolated by filtration and purified by recrystallization from ethanol.

Table 3. Effect of catalyst loading on reaction efficiency:

| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0.01 | 30 | 62 |

| 2 | 0.02 | 20 | 85 |

| 3 | 0.03 | 15 | 98 |

| 4 | 0.04 | 15 | 98 |

The data demonstrates that 0.03 g of Fe₃O₄@SiO₂-SO₃H nanoparticles provides optimal catalytic activity, achieving excellent yields within minimal reaction times.

Micellar-Mediated Synthesis

Surfactant-assisted synthesis in aqueous media offers an environmentally benign approach for preparing the target compound:

Triton X-100 Aqueous Micellar System

Reagents and Conditions:

- 1,3-cyclohexanedione (0.01 mol)

- 4-bromothiophene-2-carbaldehyde (0.01 mol)

- Malononitrile (0.01 mol)

- 3-(trifluoromethyl)aniline (0.01 mol)

- Triton X-100 (20 mol%)

- Water (2 mL)

- Room temperature

- Reaction monitoring: TLC

The reaction mixture is vigorously stirred at room temperature until completion. After completion, the mixture is poured onto crushed ice with vigorous stirring. The precipitate is filtered, washed with water, dried, and purified by column chromatography on silica gel (ethyl acetate/hexane, 1:3).

Table 4. Comparison of different surfactants in aqueous media:

| Entry | Surfactant (20 mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Triton X-100 | 75 | 96 |

| 2 | CTAB | 90 | 88 |

| 3 | SDS | 95 | 85 |

| 4 | PEG-400 | 120 | 75 |

| 5 | None | 180 | 32 |

The results indicate that Triton X-100 provides superior catalytic efficiency compared to other surfactants, likely due to its optimal micelle formation and substrate solubilization capabilities.

Direct Synthetic Approach from Precursors

DMAP-Catalyzed Synthesis

A direct synthetic approach using 4-(dimethylamino)pyridine (DMAP) as a catalyst offers a straightforward method for preparing the target compound:

Reagents and Conditions:

- 1,3-cyclohexanedione (10 mmol)

- 4-bromothiophene-2-carbaldehyde (10 mmol)

- Malononitrile (10 mmol)

- 3-(trifluoromethyl)aniline (10 mmol)

- DMAP (1 mmol)

- Ethanol (100 mL)

- Reflux: 2-3 hours

The reaction mixture is refluxed for 2-3 hours and then cooled to room temperature. The precipitates are filtered, washed sequentially with ice-cooled water and ethanol, and dried under vacuum.

Table 5. Effect of reaction time on product yield:

| Entry | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1 | 1.0 | 58 |

| 2 | 1.5 | 75 |

| 3 | 2.0 | 92 |

| 4 | 2.5 | 95 |

| 5 | 3.0 | 95 |

| 6 | 3.5 | 94 |

The data suggests that a reaction time of 2.5-3 hours provides optimal yields without requiring extended reflux periods.

Characterization and Structural Analysis

Spectroscopic Data

The structure of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be confirmed through various spectroscopic techniques:

IR Spectrum:

- NH₂ stretching: 3300-3400 cm⁻¹

- CN stretching: ~2200 cm⁻¹

- C=O stretching: ~1680 cm⁻¹

- CF₃ stretching: ~1320-1350 cm⁻¹

- C-Br stretching: ~580-650 cm⁻¹

¹H NMR (300 MHz, CDCl₃, δ ppm):

- NH₂ protons: 4.5-6.0 (s, 2H)

- Aromatic protons: 6.5-8.0 (m, 6H)

- CH (at position 4): 4.0-5.0 (s, 1H)

- Cyclohexyl CH₂ protons: 1.5-2.8 (m, 6H)

¹³C NMR (75 MHz, CDCl₃, δ ppm):

- CN carbon: 115-120

- C=O carbon: 195-200

- CF₃ carbon: 120-130

- Aromatic carbons: 120-145

- C-Br carbon: 110-115

- CH (at position 4): 30-35

Crystal Structure Analysis

X-ray crystallography provides definitive structural confirmation of the target compound. The crystal structure typically reveals:

- The hexahydroquinoline core adopts a distorted half-chair conformation

- The bromothiophene and trifluoromethylphenyl substituents are oriented approximately perpendicular to the hexahydroquinoline core

- Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen contributes to the molecular stability

Mechanism of Formation

The formation of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile follows a cascade reaction sequence:

Initial Knoevenagel Condensation : 4-bromothiophene-2-carbaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

Michael Addition : 3-(trifluoromethyl)aniline undergoes Michael addition to the α,β-unsaturated nitrile intermediate.

Second Michael Addition : 1,3-cyclohexanedione adds to the resulting imine intermediate.

Cyclization : Intramolecular cyclization occurs through nucleophilic attack of the nitrogen atom on the carbonyl carbon.

Tautomerization : The final step involves tautomerization to form the stable hexahydroquinoline structure.

The catalysts employed in these reactions primarily facilitate the initial Knoevenagel condensation and subsequent Michael addition steps, thereby accelerating the overall reaction sequence.

Comparative Analysis of Synthetic Methods

A comprehensive comparison of the different synthetic approaches reveals their relative advantages and limitations:

Table 6. Comparative analysis of synthetic methods:

| Method | Catalyst | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 5-15 min | 98 | Fast reaction, high yield, recyclable catalyst | Specialized catalyst synthesis required |

| TFE-Mediated | None | 1.0 h | 96 | Simple procedure, good yield | Expensive solvent, elevated temperature |

| Nanoparticle | Fe₃O₄@SiO₂-SO₃H | 15 min | 98 | Magnetic recovery, ultrasonic assistance | Complex catalyst preparation |

| Micellar | Triton X-100 | 75 min | 96 | Eco-friendly, water as solvent | Longer reaction time |

| DMAP | DMAP | 2.5 h | 95 | Direct approach, simple workup | Extended reflux, energy-intensive |

The data indicates that the ionic liquid-catalyzed method offers the optimal balance of reaction efficiency, yield, and green chemistry principles.

Chemical Reactions Analysis

Reactivity: This compound can participate in various reactions

Common Reagents and Conditions: These depend on the specific reaction type and functional groups involved.

Major Products: The products formed will vary based on the reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

Biology and Medicine: Investigating potential pharmacological properties, such as anticancer or anti-inflammatory effects.

Industry: Its use in materials science, catalysis, or as a building block for more complex molecules.

Mechanism of Action

Targets: The compound likely interacts with specific cellular receptors or enzymes.

Pathways: Further studies are needed to elucidate the precise pathways affected.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Substituent Variations

The table below highlights key structural differences among analogs:

Key Comparative Insights

Halogen vs. Heterocyclic Substituents

- Bromothiophene (Target) vs. Pyridine () : Bromine’s size and polarizability favor halogen bonding, while pyridine’s nitrogen enables H-bond acceptance, altering solubility and target interactions.

- Methylsulfanyl () vs.

Electron-Withdrawing vs. Donating Groups

- Trifluoromethyl (Target) vs. Methoxy () : The CF3 group stabilizes the phenyl ring electronically, reducing metabolic oxidation, whereas methoxy donates electrons, increasing reactivity at the aromatic ring.

- Nitro () : Strong electron withdrawal may reduce ring electron density, affecting electrophilic substitution reactions.

Steric and Conformational Effects

- Crystallographic data from and () reveal that bulky substituents (e.g., 4-methylphenyl in tetrahydrochromenes) induce distinct dihedral angles in the hexahydroquinoline core, influencing molecular packing and bioavailability.

Biological Activity

The compound 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Characteristics

This compound belongs to the class of hexahydroquinolines and possesses multiple functional groups that contribute to its biological properties. The presence of an amino group, a carbonitrile moiety, and a trifluoromethyl group enhances its reactivity and interaction with biological targets.

Molecular Formula and Structure

- Molecular Formula : C21H15BrF3N3OS

- SMILES Notation : C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=CS4)Br)C(=O)C1

- InChIKey : ZODNQRNZCCDKSB-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this hexahydroquinoline derivative exhibit free radical-scavenging properties. These activities are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

- Cholinesterases : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of Alzheimer's disease. Specific derivatives have reported IC50 values indicating moderate inhibition against these enzymes .

3. Anti-inflammatory Properties

Compounds within this structural class have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Study 1: In Vitro Studies on Cholinesterase Inhibition

A study evaluated the inhibitory effects of various derivatives on AChE and BChE. The findings indicated that specific substitutions on the phenyl rings could enhance or reduce inhibitory activity. For instance, the introduction of electron-withdrawing groups significantly improved binding affinity to these enzymes .

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results showed that certain derivatives exhibited potent antioxidant activity comparable to established antioxidants .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar hexahydroquinoline derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | C22H19Br2N3OS | Contains bromine substituents; similar hexahydroquinoline structure |

| Ethiprole | C15H11ClF3N2O | A phenylpyrazole with insecticidal properties; different core structure but shares trifluoromethyl functionality |

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions (MCRs) involving cyclohexenone, aryl aldehydes, and malononitrile derivatives. For example, KF-alumina catalysis under solvent-free conditions has been used to achieve high yields (75–85%) in related tetrahydrochromene syntheses . Optimization strategies include:

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and byproduct formation.

- Catalyst screening : Lewis acids like FeCl₃ or Ce(SO₄)₂ improve regioselectivity in nitrile-group incorporation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves stereoisomers common in polycyclic systems.

Q. Reaction Optimization Table

| Parameter | Typical Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | KF-alumina | 75–85% yield | |

| Solvent | Ethanol/neat | 10–15% yield increase in neat conditions | |

| Time | 4–6 hrs | Prolonged time increases side products |

Q. How is the compound’s purity validated, and what analytical techniques are critical?

- HPLC-MS : Confirms molecular weight (expected [M+H]⁺ ~520–530 Da) and detects trace impurities (<0.5%) .

- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm in ¹H) .

- X-ray crystallography : Resolves stereochemistry; related derivatives crystallize in triclinic (P1) or monoclinic (C2/c) systems with Z = 2–8 .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond angles or torsional strains (e.g., in the thiophene-quinoline fused ring) are addressed by:

- High-resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- DFT calculations : Compare experimental vs. computed geometries (e.g., C–C bond lengths: 1.45–1.52 Å in fused rings) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds dominate packing ).

Q. Crystallographic Data Comparison

| Parameter | This Compound (Predicted) | Related Chromene Derivative |

|---|---|---|

| Space group | P1 (triclinic) | C2/c (monoclinic) |

| Unit cell volume | ~740 ų | 3303 ų |

| Z | 2 | 8 |

Q. What strategies are used to evaluate bioactivity, and how are false positives mitigated?

- Antimicrobial assays : Use disk diffusion (10–50 µg/mL) against Gram+/− bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a control .

- Cytotoxicity screening : MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates selectivity) .

- False-positive mitigation : Include vehicle controls (DMSO <0.1%) and validate hits via dose-response curves .

Q. How can computational methods guide derivative design for enhanced pharmacokinetics?

- ADMET prediction : Tools like SwissADME assess logP (~3.5–4.2) and solubility (<10 µM), suggesting poor bioavailability .

- Docking studies : Target enzymes like DHFR (dihydrofolate reductase) with binding scores <−8.0 kcal/mol indicate potential .

- Metabolic stability : Cytochrome P450 (CYP3A4) simulations predict rapid clearance (t₁/₂ ~1–2 hrs) .

Q. How are spectroscopic data contradictions (e.g., NMR vs. XRD) reconciled?

- Dynamic effects : NMR captures time-averaged conformations, while XRD shows static structures. For example, rotational barriers in trifluoromethyl groups may cause splitting in NMR but not XRD .

- Solvent vs. solid-state : Hydrogen bonding in DMSO-d₆ alters chemical shifts vs. XRD’s anhydrous lattice .

Q. What are the key challenges in scaling up synthesis, and how are they addressed?

- Byproduct accumulation : Use flow chemistry to reduce reaction time (residence time <30 mins) .

- Catalyst recovery : Immobilized catalysts (e.g., Fe₃O₄@SiO₂ nanoparticles) enable >90% reuse .

- Safety : Nitrile intermediates require strict inert-atmosphere handling (N₂/Ar) .

Methodological Guidelines

- Experimental design : Use a fractional factorial approach to screen variables (catalyst, solvent, temperature) .

- Data validation : Cross-check XRD, NMR, and HRMS data with literature values for analogous compounds .

- Bioactivity confirmation : Replicate assays in ≥3 independent trials with blinded analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.